![molecular formula C25H26N2O3 B4083488 N-(1-methyl-3-phenylpropyl)-4-[(phenoxyacetyl)amino]benzamide](/img/structure/B4083488.png)
N-(1-methyl-3-phenylpropyl)-4-[(phenoxyacetyl)amino]benzamide
Vue d'ensemble
Description
N-(1-methyl-3-phenylpropyl)-4-[(phenoxyacetyl)amino]benzamide, also known as MPAP, is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases. MPAP is a derivative of the endogenous compound phenylethylamine (PEA) and acts as a potent and selective inhibitor of monoamine oxidase B (MAO-B).
Mécanisme D'action
N-(1-methyl-3-phenylpropyl)-4-[(phenoxyacetyl)amino]benzamide acts as a potent and selective inhibitor of MAO-B, which is an enzyme that metabolizes dopamine, norepinephrine, and serotonin. By inhibiting MAO-B, this compound increases the levels of these neurotransmitters in the brain, leading to enhanced neurotransmission and neuroprotection. This compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to increase dopamine levels in the brain, which may contribute to its neuroprotective effects in Parkinson's disease. It has also been shown to reduce inflammation and oxidative stress, which may be beneficial in the treatment of Alzheimer's disease and other neurodegenerative diseases. This compound has been investigated for its potential anti-tumor effects, and has been shown to inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-methyl-3-phenylpropyl)-4-[(phenoxyacetyl)amino]benzamide has several advantages for use in scientific research. It is a small molecule that is easy to synthesize and purify, making it suitable for use in high-throughput screening assays. This compound has also been shown to have low toxicity and high selectivity for MAO-B, making it a promising candidate for drug development. However, this compound has some limitations for use in lab experiments. It is not water-soluble, which may limit its use in certain assays. This compound also has a short half-life in vivo, which may limit its effectiveness as a therapeutic agent.
Orientations Futures
There are several future directions for research on N-(1-methyl-3-phenylpropyl)-4-[(phenoxyacetyl)amino]benzamide. One area of interest is the development of this compound derivatives with improved pharmacokinetic properties. Another area of interest is the investigation of this compound's potential therapeutic applications in other diseases, such as multiple sclerosis and Huntington's disease. This compound has also been investigated for its potential use in combination with other drugs, such as L-DOPA in the treatment of Parkinson's disease. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
In conclusion, this compound is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases. It acts as a potent and selective inhibitor of MAO-B, leading to increased neurotransmission and neuroprotection. This compound has several advantages for use in scientific research, but also has some limitations. There are several future directions for research on this compound, including the development of this compound derivatives with improved pharmacokinetic properties and investigation of its potential therapeutic applications in other diseases.
Applications De Recherche Scientifique
N-(1-methyl-3-phenylpropyl)-4-[(phenoxyacetyl)amino]benzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have neuroprotective, anti-inflammatory, and anti-tumor properties. This compound has been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, depression, and cancer.
Propriétés
IUPAC Name |
4-[(2-phenoxyacetyl)amino]-N-(4-phenylbutan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3/c1-19(12-13-20-8-4-2-5-9-20)26-25(29)21-14-16-22(17-15-21)27-24(28)18-30-23-10-6-3-7-11-23/h2-11,14-17,19H,12-13,18H2,1H3,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLLKFYHUXYILMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



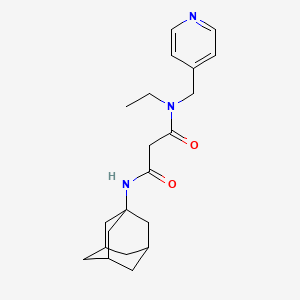
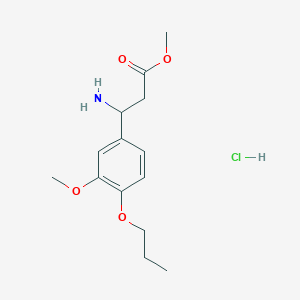
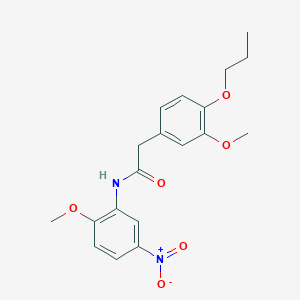
![6-amino-3-(4-bromophenyl)-4-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4083441.png)
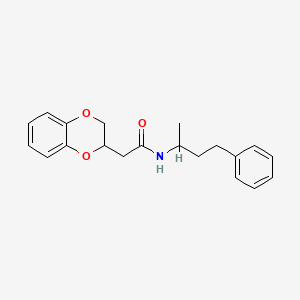
![2-methyl-4-{3-nitro-4-[(3-pyridinylmethyl)amino]phenyl}-1(2H)-phthalazinone](/img/structure/B4083465.png)
![2-(4-nitrophenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide](/img/structure/B4083469.png)
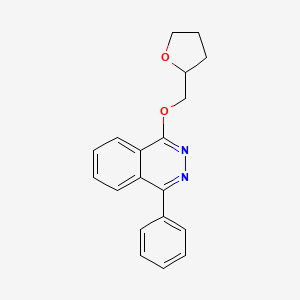

![2-nitro-N-[2-(4-pyridinyl)ethyl]-4-(trifluoromethyl)aniline](/img/structure/B4083496.png)

![N,N'-(methylenedi-4,1-phenylene)bis(4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide)](/img/structure/B4083514.png)
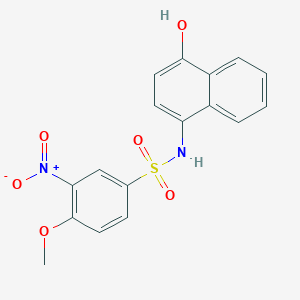
![N-(5-chloro-2-methoxyphenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanamide](/img/structure/B4083526.png)